benzene;chloronickel;triphenylphosphanium
Description
Significance of Organonickel Chemistry in Modern Synthesis and Catalysis
The utility of organonickel compounds in modern chemistry is extensive. They are instrumental as catalysts and as foundational components in organic synthesis and chemical vapor deposition. wikipedia.orgchemeurope.com Many organic reactions proceed through short-lived organonickel intermediates. wikipedia.orgyoutube.com A key discovery that highlighted their catalytic prowess was the "nickel effect," where nickel impurities in an autoclave were found to catalyze the oligomerization of ethylene (B1197577) to 1-butene, a finding that spurred the development of Ziegler-Natta catalysts. wikipedia.orgchemeurope.com
Nickel-catalyzed reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds. prochemonline.comrsc.org These processes, particularly cross-coupling reactions, are fundamental in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. cfmot.deresearchgate.net The relative abundance and lower cost of nickel compared to precious metals like palladium make it an attractive and sustainable option for large-scale industrial processes. researchgate.net
Overview of Nickel Oxidation States and Their Reactivity Profiles in Organometallic Systems
Nickel's versatility in catalysis stems from its ability to access a range of oxidation states, most commonly 0, +1, +2, +3, and +4. whatispiping.commelscience.comnih.gov The chemistry of nickel is largely dominated by the +2 oxidation state, which forms a wide variety of stable complexes. whatispiping.comdocbrown.info However, the accessibility of other states is crucial for its catalytic activity.
Catalytic cycles often involve changes in nickel's oxidation state through elementary steps like oxidative addition and reductive elimination. chemeurope.comnih.gov For example, a Ni(0) species can undergo oxidative addition with an aryl halide to form a Ni(II) intermediate. nih.gov Conversely, a Ni(II) complex can undergo reductive elimination to form a new bond and regenerate a Ni(0) species. chemeurope.com The facile interconversion between Ni(0)/Ni(II) and Ni(I)/Ni(III) is particularly important, allowing for diverse reactivity modes, including those that proceed through radical mechanisms. nih.gov High-valent species, such as Ni(III) and Ni(IV), have been increasingly recognized as key intermediates in various catalytic transformations, including C-H activation and carbon-heteroatom bond formation. rsc.orgwikipedia.orgacs.org
| Oxidation State | Common Electron Configuration | Typical Role in Catalysis | Example Reaction Step |
| Ni(0) | d¹⁰ | Active species, undergoes oxidative addition | Ni⁰ + R-X → R-NiII-X |
| Ni(I) | d⁹ | Intermediate in radical pathways | Key in Ni(I)/Ni(III) cycles |
| Ni(II) | d⁸ | Stable, common precatalyst, product of oxidative addition | Forms stable complexes like [Ni(H₂O)₆]²⁺ |
| Ni(III) | d⁷ | Proposed intermediate in cross-coupling | C-C bond formation from a NiIII center |
| Ni(IV) | d⁶ | High-valent intermediate in C-H activation, C-X bond formation | Generated by oxidation of Ni(II) or Ni(III) precursors |
Importance of Phosphine (B1218219) Ligands, Specifically Triphenylphosphine (B44618), in Organonickel Complexes
Phosphine ligands (PR₃) are arguably among the most important ligands in homogeneous catalysis. cfmot.degessnergroup.com Their significance lies in the ability to fine-tune the steric and electronic properties of the metal center. catalysis.blognumberanalytics.com By varying the R groups (e.g., alkyl or aryl), researchers can control the ligand's size (steric bulk) and its electron-donating or -withdrawing capabilities, which in turn influences the catalyst's reactivity, selectivity, and stability. cfmot.decatalysis.blognumberanalytics.com
Triphenylphosphine (PPh₃) is a widely used, inexpensive, and air-stable monodentate phosphine ligand. nih.govchemicalbook.comnih.gov It functions as a σ-donor through its phosphorus lone pair and has π-acceptor capabilities. numberanalytics.com In organonickel chemistry, PPh₃ stabilizes the metal center and modulates its reactivity. numberanalytics.comchemicalbook.com For instance, complexes like dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, serve as common and stable precatalysts for a variety of cross-coupling reactions. nih.govyoutube.com While modern catalysis often employs bulkier and more electron-rich phosphines for challenging transformations, triphenylphosphine remains a benchmark and effective ligand for many nickel-catalyzed processes, including room-temperature Suzuki cross-couplings of aryl chlorides. nih.govnih.gov Its ability to facilitate the crucial oxidative addition step, even with less reactive substrates, underscores its utility. nih.gov
Role of Arene Ligands, such as Benzene (B151609), in Organometallic Coordination Chemistry
Arene ligands are planar, cyclic molecules with delocalized π-electron systems that act as excellent ligands for low-valent transition metals. wikipedia.orgnumberanalytics.com Benzene (C₆H₆), the archetypal arene, is a neutral ligand that typically coordinates to a metal center in an η⁶ fashion, meaning all six of its carbon atoms are involved in bonding. openochem.orglibretexts.org It formally contributes six electrons to the metal's valence shell. openochem.orgyoutube.com
The bonding in metal-arene complexes is described as a synergistic interaction involving:
π-donation: The delocalized π-electrons of the benzene ring are donated to empty d-orbitals on the metal. openochem.org
π-backbonding: Filled metal d-orbitals donate electron density back into the empty π* antibonding orbitals of the benzene ring. openochem.org
This bonding stabilizes the complex, particularly for metals in low oxidation states. openochem.org While arene ligands can sometimes be displaced by stronger donor ligands, they often function as "spectator" ligands, providing a stable coordination environment while other sites on the metal participate in catalytic reactions. openochem.orgwikipedia.org In some cases, the coordinated arene itself can become susceptible to nucleophilic attack, a reactivity pattern exploited in organic synthesis. wikipedia.org
Contextualization of Benzene-Chloronickel-Triphenylphosphine Systems within Contemporary Organometallic Research
The specific ternary system "benzene;chloronickel;triphenylphosphanium" represents a fascinating convergence of the components discussed above. While stable, isolated examples of this exact combination are not extensively documented as standalone products in major databases, its components are ubiquitous in nickel catalysis. Research in this area often focuses on the dynamic interplay between such ligands in a catalytic soup rather than the isolation of a single, static complex.
A plausible context for such a system is as a transient species or an equilibrium mixture in a nickel-catalyzed reaction. For example, a precatalyst like NiCl₂(PPh₃)₂ could, under reducing conditions to form Ni(0), coordinate with benzene as a solvent or substrate. nih.gov The resulting (η⁶-C₆H₆)Ni(PPh₃)ₓ species would be a key intermediate. The chloride would likely remain in the outer coordination sphere as a counter-ion unless the nickel is re-oxidized.
Alternatively, research into cationic organometallic nickel(I) arene complexes has explored the reaction of nickel precursors with arenes like benzene. researchgate.net The formation of [(η⁶-arene)Ni(L)ₓ]⁺ type complexes is a subject of ongoing investigation. Therefore, a benzene-chloronickel-triphenylphosphine system is best understood not as a singular, stable compound but as a model for the types of interactions central to modern nickel catalysis, where arene, phosphine, and halide ligands constantly compete and cooperate to facilitate complex chemical transformations.
Properties
IUPAC Name |
benzene;chloronickel;triphenylphosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C6H5.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYSUXXZQZYIIX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClNiP2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzene Chloronickel Triphenylphosphine Type Complexes
Approaches to Nickel(0) Precursors Supported by Triphenylphosphine (B44618) Ligands
Nickel(0) complexes are fundamental starting materials in organonickel chemistry, often serving as the entry point into catalytic cycles. The generation of triphenylphosphine-supported Ni(0) species is a critical first step.
A common and cost-effective strategy to access nickel(0) phosphine (B1218219) complexes is through the chemical or electrochemical reduction of stable nickel(II) salts in the presence of triphenylphosphine. This avoids the handling of pyrophoric and expensive Ni(0) sources like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)). nih.gov
Reductive methods often employ stoichiometric reducing agents. For instance, air-stable Ni(II) precatalysts of the type L₂Ni(aryl)X can be readily converted to Ni(0) phosphine complexes through treatment with various reagents. nih.gov More modern approaches utilize electrochemistry, which offers a more controlled and atom-economical alternative. The electrolysis of Ni(II) salts on a preparative scale can yield a variety of widely used Ni(0) precatalysts, overcoming reproducibility issues associated with chemical reductants. caltech.edu
In some cases, the reduction of Ni(II) can occur unexpectedly. For example, the reaction of Ni(MeCN)₆₂ with a specific phosphine ligand has been shown to lead to a single-step reduction of Ni(II) and the formation of a tetrahedral nickel(0) complex at ambient temperature. dntb.gov.ua A highly active nickel catalyst can also be generated in situ by reducing bis(triphenylphosphine)nickel(II) chloride with n-butyllithium in the presence of an aryl chloride. nih.gov
| Precursor | Reductant/Method | Ligand | Product | Reference |
| NiCl₂·6H₂O | Grignard Reagents, R₃SiH, etc. | Various Phosphines | LₓNi(0) | nih.gov |
| Ni(II) Salts | Electrolysis | 1,5-Cyclooctadiene | Ni(COD)₂ | caltech.edu |
| Ni(PPh₃)₂Cl₂ | n-Butyllithium | Triphenylphosphine | Active Ni(0) Catalyst | nih.gov |
| Ni(MeCN)₆₂ | Ligand-induced | (MeO)₂P(2-py) | Tetrahedral Ni(0) complex | dntb.gov.ua |
Alternatively, Ni(0)-phosphine complexes can be prepared by ligand substitution reactions starting from an air-sensitive but commercially available Ni(0) source, such as Ni(COD)₂. A notable example is the synthesis of Tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, which can be formed by reacting Ni(COD)₂ with four equivalents of triphenylphosphine (PPh₃).
A more recent development involves the use of air-stable Ni(0) synthons. The complex bis(η³-trityl)nickel, Ni(CPh₃)₂, serves as an excellent source of Ni(0). Its reaction with four equivalents of PPh₃ results in the formation of Ni(PPh₃)₄. ethz.ch This method is advantageous as it circumvents the need for highly air-sensitive reagents like Ni(COD)₂. ethz.ch
| Ni(0) Source | Ligand | Product | Key Feature | Reference |
| Ni(COD)₂ | 4 PPh₃ | Ni(PPh₃)₄ | Common but air-sensitive precursor | researchgate.net |
| Ni(η³-CPh₃)₂ | 4 PPh₃ | Ni(PPh₃)₄ | Air-stable Ni(0) synthon | ethz.ch |
Synthesis of Halido-Nickel(II)-Phosphine Complexes
Halido-nickel(II)-phosphine complexes are crucial intermediates. They are typically stable, easily handled, and serve as precursors for a wide array of organonickel compounds through subsequent substitution or reduction reactions.
The most direct route to these complexes involves the reaction of a nickel(II) halide, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), with triphenylphosphine. The synthesis of dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, is a well-established procedure. wikipedia.org The reaction is typically carried out by mixing the nickel salt and the phosphine ligand in a suitable solvent like ethanol (B145695) or glacial acetic acid. wikipedia.orgyoutube.com
Depending on the reaction and crystallization conditions, NiCl₂(PPh₃)₂ can exist as two distinct isomers: a blue, paramagnetic tetrahedral form and a red, diamagnetic square planar form. wikipedia.org The blue tetrahedral isomer is often prepared in alcohols, while crystallization from chlorinated solvents can yield the red square planar isomer. wikipedia.org
| Nickel Salt | Ligand | Solvent | Product | Reference |
| NiCl₂·6H₂O | 2 PPh₃ | Ethanol or Acetic Acid | NiCl₂(PPh₃)₂ (blue, tetrahedral) | wikipedia.org |
| NiCl₂·6H₂O | 2 PPh₃ | Propan-2-ol / Ethanol | NiCl₂(PPh₃)₂ (dark blue/green) | ukessays.com |
| NiCl₂·6H₂O | 2 PPh₃ | Glacial Acetic Acid | NiCl₂(PPh₃)₂ | youtube.com |
The direct coordination of a neutral arene molecule like benzene (B151609) to a Ni(II) center in a chloronickel-phosphine framework is challenging. Studies on related systems show that metal-arene interactions are significantly weaker for Ni(II) compared to Ni(0) centers. nih.govnih.gov
A more common and effective strategy to introduce an arene group is via oxidative addition. In this approach, an aryl halide (e.g., chlorobenzene) is added to a Ni(0) complex that has been pre-coordinated with triphenylphosphine. This reaction forms a Ni-C(aryl) bond, resulting in a Ni(II) species. For example, trans-chloro(phenyl)bis(triphenylphosphine)nickel(II) can be synthesized in a one-pot reaction where a Ni(II) salt is first reduced in situ with zinc dust in the presence of triphenylphosphine to form Ni(PPh₃)₄, which then undergoes oxidative addition with chlorobenzene. researchgate.net This method effectively incorporates a phenyl group, a halide, and phosphine ligands around the nickel center. researchgate.netresearchgate.net
This oxidative addition pathway highlights that the "introduction of an arene ligand" is often a formal process that changes the oxidation state of the metal, rather than a simple ligand association reaction with a pre-formed Ni(II) complex.
Formation of Cationic Organonickel Complexes and Phosphonium (B103445) Salts
The term "triphenylphosphanium" in the subject compound name suggests the presence of a phosphonium cation. In the context of these synthetic methodologies, phosphonium salts can be formed through nickel-catalyzed coupling reactions. An efficient method involves the nickel-catalyzed reaction between an aryl halide and triphenylphosphine to generate tetraarylphosphonium salts in high yields. This process is wide in scope and tolerates a variety of functional groups.
The formation of such salts is distinct from the coordination of triphenylphosphine as a neutral ligand to the nickel center. It typically involves the quaternization of the phosphorus atom. For example, the reaction of triphenylphosphine with an alkyl or aryl halide can produce a phosphonium salt, a reaction that can be catalyzed by nickel. nih.govresearchgate.net This pathway can lead to the formation of a phosphonium cation that could act as a counter-ion to an anionic nickel complex, or it could be a separate species in the reaction mixture.
Quaternization Reactions Involving Triphenylphosphine to Form Phosphonium Cations
The formation of phosphonium cations through the quaternization of triphenylphosphine is a fundamental process for generating key precursors for various organophosphorus compounds, including ligands for transition metal complexes. wikipedia.org This reaction typically involves the nucleophilic attack of triphenylphosphine on an alkyl or aryl halide. wikipedia.orgnih.gov
The standard method for synthesizing phosphonium salts is the reaction of triphenylphosphine with an alkyl halide. wikipedia.org This process is generally efficient for primary alkyl halides. However, the quaternization with secondary halides is often less effective, and for this reason, this route is rarely used to prepare ligands that would lead to tetrasubstituted alkenes via the subsequent Wittig reaction. wikipedia.org While phosphines are effective nucleophiles, many quaternization reactions can be slow, limiting their practical synthesis to reactive alkylating agents and sterically unhindered phosphines. rsc.org
The quaternization of triphenylphosphine with aryl halides presents a greater challenge and often requires catalysis. nih.govrsc.org For instance, the synthesis of aryldiphenylphosphonium salts can be achieved by reacting tertiary diphenylphosphines with aryl bromides in the presence of a nickel(II) bromide catalyst. nih.gov This reaction tolerates a variety of functional groups on the aryl bromide, including both electron-withdrawing and electron-donating groups. nih.gov In some cases, the reaction can proceed without the nickel catalyst, although it typically requires longer reaction times. nih.gov An alternative "inverse reactivity" approach involves reacting chlorophosphonium salts, derived from phosphine oxides, with organometallic reagents like Grignard reagents to form quaternary phosphonium salts. rsc.org
Table 1: Examples of Quaternization Reactions of Tertiary Phosphines with Aryl Bromides
| Phosphine | Aryl Bromide | Catalyst | Product (Phosphonium Salt) | Yield (%) | Reference |
|---|---|---|---|---|---|
| MePPh2 | p-AcC6H4Br | NiBr2 (6 mol%) | [p-AcC6H4PMePh2]Br | 90 | nih.gov |
| MePPh2 | p-MeOC6H4Br | NiBr2 (6 mol%) | [p-MeOC6H4PMePh2]Br | 92 | nih.gov |
| MePPh2 | 2-Bromonaphthalene | NiBr2 (6 mol%) | [2-NaphthylPMePh2]Br | 90 | nih.gov |
| MePPh2 | 9-Bromophenanthrene | None | [9-PhenanthrenylPMePh2]Br | 73 | nih.gov |
| BnPPh2 | p-BrC6H4Br | NiBr2 (6 mol%) | [p-BrC6H4PBnPh2]Br | 85 | nih.gov |
Electrochemical Synthesis Routes to Metal-Triphenylphosphine Complexes
Electrochemical methods offer an alternative pathway for the synthesis of metal-phosphine complexes and materials derived from them. These techniques can provide control over the oxidation state of the metal and can be used to generate reactive species in situ.
One notable application is the electrochemical synthesis of poly(2,5-pyridine) films, which utilizes a binuclear nickel complex containing triphenylphosphine ligands. rsc.org The process begins with the synthesis of the precursor complex, trans(P,N)-bis[bromo(µ-5-bromopyridyl-C²,N)(triphenylphosphine) nickel(II)]. This binuclear complex is then used in an electrochemical cell where its reduction at the surface of an electrode (such as glassy carbon, platinum, or gold) leads to the formation of a poly(2,5-pyridine) film. rsc.org The resulting polymer-modified electrodes exhibit electroactivity and can coordinate with nickel ions. rsc.org The synthesis of analogous platinum and palladium complexes has also been explored. rsc.org
Table 2: Details of Electrochemical Synthesis Using a Nickel-Triphenylphosphine Complex
| Parameter | Description | Reference |
|---|---|---|
| Precursor Complex | trans(P,N)-bis[bromo(µ-5-bromopyridyl-C²,N)(triphenylphosphine) nickel(II)] | rsc.org |
| Electrochemical Method | Electroreduction | rsc.org |
| Electrode Materials | Glassy Carbon, Platinum, Gold | rsc.org |
| Product | Poly(2,5-pyridine) film | rsc.org |
| Key Feature | The binuclear nickel complex contains Ni—(C5H4N)—Ni bridges, with each nickel atom also coordinated to one bromine atom and one triphenylphosphine ligand. | rsc.org |
Ligand Exchange and Derivatization Strategies for Tailored Nickel Complexes
The properties of nickel complexes can be precisely tuned through ligand exchange and derivatization strategies. These approaches allow for the modification of the steric and electronic environment around the nickel center, which is crucial for applications in catalysis. nih.govethz.ch
Ligand Exchange: Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. In the context of nickel-phosphine complexes, this can be a straightforward method to introduce new functionalities. For example, stable pentagonal bipyramidal nickel(II) complexes have been shown to undergo ligand-exchange reactions with nucleophilic reagents, allowing for the preparation of a series of complexes with different apical ligands. nih.gov The lability of ligands in nickel(0) complexes, such as the equilibrium between [Ni(PR₃)n] species (where n = 2, 3, 4) in solution, is a well-known phenomenon that influences their reactivity in catalytic cycles like cross-coupling reactions. strath.ac.uknih.gov
Derivatization Strategies: Derivatization offers a powerful tool for creating novel phosphine ligands that are not easily accessible through traditional synthesis. A significant advancement in this area is a nickel-catalyzed diversification strategy that enables the direct exchange of substituents on tertiary phosphines. nih.govchemrxiv.org This method involves the alkylation of a phosphine to form a phosphonium salt, followed by a nickel-catalyzed dearylation step to produce the desired alkylphosphine. nih.govethz.chchemrxiv.orgrsc.org This process effectively allows for the substitution of aryl groups on the phosphine with various alkyl groups. nih.govrsc.org
This strategy is applicable to both monophosphines and bidentate phosphines. nih.govethz.chrsc.org For instance, privileged ligand scaffolds like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) can be modified to create unsymmetrical ligands that are otherwise difficult to prepare. ethz.chrsc.org The entire sequence of alkylation and dearylation can often be performed in a one-pot procedure, accelerating the discovery of new ligand structures. nih.govchemrxiv.orgrsc.org The resulting phosphine products are typically isolated as air-stable borane (B79455) adducts, which can be used in further derivatization reactions. nih.govethz.ch
Table 3: Nickel-Catalyzed Derivatization of Phosphine Ligands
| Starting Phosphine | Reaction Strategy | Resulting Product | Key Feature | Reference |
|---|---|---|---|---|
| Triphenylphosphine | Alkylation followed by Ni-catalyzed dearylation | Alkyl-diphenylphosphines | A general method to substitute aryl groups for alkyl groups on the phosphorus center. | nih.govrsc.org |
| 1,3-Bis(diphenylphosphino)propane (DPPP) | Mono- or dialkylation followed by dearylation | Symmetrically or unsymmetrically modified DPPP ligands | Stoichiometry of the alkylation step controls the outcome. | ethz.chrsc.org |
| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | Monalkylation followed by dearylation | Unsymmetrical DPPF-type ligand | Provides access to ligands that are challenging to synthesize by other means. | ethz.chrsc.org |
Structural Elucidation of Benzene Chloronickel Triphenylphosphine Complexes
Advanced Spectroscopic Characterization Techniques for Organonickel Compounds
Spectroscopic methods are indispensable for probing the electronic and molecular structure of organonickel complexes. These techniques provide detailed information about the ligand environment, metal-ligand bonding, and the electronic properties of the nickel center.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Solution-State Analysis
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic organonickel complexes in solution. acs.org For paramagnetic species, NMR can still provide useful information, though the signals are often broadened and significantly shifted. acs.org
¹H NMR Spectroscopy: The proton NMR spectra of triphenylphosphine (B44618) ligands in nickel complexes typically show multiplets in the aromatic region (approximately 7.0–8.0 ppm). rsc.orgnih.govchemicalbook.com The coordination of the phosphine (B1218219) to the nickel center can induce shifts in these resonances compared to the free ligand, reflecting changes in the electronic environment. nih.gov For complexes containing benzene (B151609), a characteristic signal for the coordinated benzene protons would also be expected, the chemical shift of which would be indicative of its bonding mode (e.g., η⁶-coordination).
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the ligands. The signals for the phenyl carbons of the triphenylphosphine ligand are observed in the 120–140 ppm range. rsc.org Coordination to nickel affects the chemical shifts of these carbons, particularly the ipso-carbon (the carbon directly bonded to phosphorus), which often appears as a doublet due to coupling with the ³¹P nucleus. rsc.org The magnitude of the ¹³C-³¹P coupling constants (JCP) can provide insights into the geometry of the complex. rsc.org
³¹P NMR Spectroscopy: Phosphorus-31 NMR is arguably the most informative NMR technique for phosphine complexes. ru.nlscispace.com The ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom, including the oxidation state and coordination geometry of the nickel center. researchgate.netresearchgate.netrsc.org For triphenylphosphine complexes of Ni(II), ³¹P chemical shifts are typically observed in a broad range, and coordination to the metal generally results in a significant downfield shift compared to the free ligand (which appears at approximately -5 ppm). nih.govresearchgate.net For instance, the ³¹P chemical shift for a square planar [Ni(dadtc)(PPh₃)(NCS)] complex was reported at 12.7 ppm, while the five-coordinate [Ni(dadtc)(PPh₃)₂]ClO₄ showed a signal at 29.4 ppm. researchgate.net
Representative NMR Data for Triphenylphosphine and its Complexes
This table shows typical chemical shifts for the triphenylphosphine ligand, both free and coordinated to a metal center, illustrating the effect of coordination on the NMR signals.
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H | Free PPh₃ | ~7.3 - 7.5 | Multiplets for phenyl protons. chemicalbook.com |
| ¹H | Coordinated PPh₃ | ~7.0 - 8.0 | Shifts and broadening upon coordination. rsc.orgnih.gov |
| ¹³C | Free PPh₃ | ~128 - 138 | Distinct signals for ipso, ortho, meta, para carbons. |
| ¹³C | Coordinated PPh₃ | ~125 - 140 | Ipso-carbon shows coupling to ³¹P (¹JCP). rsc.org |
| ³¹P | Free PPh₃ | ~ -5 | Sharp singlet. nih.gov |
| ³¹P | Coordinated PPh₃ (Ni(II)) | +10 to +40 | Significant downfield coordination shift. researchgate.net |
Infrared (IR) Spectroscopy for Vibrational Fingerprints
Characteristic IR Bands for Triphenylphosphine Complexes
This table lists key IR absorption bands for triphenylphosphine and indicates how they are affected upon coordination to a metal center.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in Free PPh₃ | Observations upon Coordination |
|---|---|---|
| P-Ph Stretch | ~1090 | Shifts to higher frequency. sdstate.edu |
| C-H Out-of-plane Bend | ~745, 695 | Position and intensity may change. unam.mxsdstate.edu |
| Phenyl Ring Vibrations | Multiple bands (e.g., ~1480, 1435) | Minor shifts and changes in relative intensity. sdstate.edu |
| Ni-Cl Stretch | Not Applicable | Typically < 400 cm⁻¹. researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of the complex and to obtain structural information from its fragmentation pattern. nih.govuvic.cauvic.caresearchgate.net For organonickel complexes, soft ionization techniques like Electrospray Ionization (ESI) are often employed to observe the molecular ion with minimal fragmentation. nih.govuvic.cauvic.ca The fragmentation of organometallic phosphine complexes typically involves the sequential loss of ligands. nih.govuvic.ca For a complex like [NiCl(C₆H₆)(PPh₃)], one would expect to see fragmentation pathways corresponding to the loss of the benzene ligand, the triphenylphosphine ligand, or the chloride ligand. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the complex and its fragments. nsf.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying complexes with unpaired electrons (paramagnetic species). nih.govresearchgate.netias.ac.in Nickel(II) (d⁸ configuration) can exist in either a diamagnetic (e.g., square planar) or a paramagnetic (e.g., tetrahedral or octahedral) state. wikipedia.orgchegg.com The tetrahedral isomer of [NiCl2(PPh3)2] is a high-spin (S=1) paramagnetic species. wikipedia.org Because such non-Kramers ions can be difficult to detect with standard X-band EPR, high-frequency and high-field EPR (HFEPR) is often employed. researchgate.net
Analysis of the HFEPR spectrum of tetrahedral [NiCl2(PPh3)2] yielded the zero-field splitting parameters (D and E) and the g-values, which describe the interaction of the unpaired electrons with the magnetic field. For this complex, the parameters were determined to be D = +13.20(5) cm⁻¹, |E| = 1.85(5) cm⁻¹, and g_iso_ = 2.20(5). These parameters provide detailed insight into the electronic structure and the symmetry of the ligand field around the Ni(II) ion.
EPR Parameters for Paramagnetic Nickel(II) Complexes
This table presents experimentally determined spin Hamiltonian parameters for a representative tetrahedral Ni(II) phosphine complex, which are key indicators of its electronic structure.
| Complex | Spin State (S) | g-value | Zero-Field Splitting (D, cm⁻¹) | Rhombicity (|E|, cm⁻¹) |
|---|---|---|---|---|
Tetrahedral [NiCl2(PPh3)2] | 1 | 2.20(5) | +13.20(5) | 1.85(5) |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Elucidation of Coordination Geometries Around the Nickel Center
The complex [NiCl2(PPh3)2] is known to exist as two distinct isomers with different coordination geometries, a phenomenon that has been extensively studied by X-ray diffraction. wikipedia.orgresearchgate.netresearchgate.nettestbook.com
Square Planar Geometry: One isomer crystallizes in a blue, paramagnetic form with a trans-square planar geometry around the nickel center. wikipedia.org In this structure, the nickel atom lies on a center of symmetry. The Ni-P and Ni-Cl bond lengths are approximately 2.24 Å and 2.17 Å, respectively. wikipedia.org The P-Ni-Cl bond angle is close to 90°, as expected for a square planar arrangement.
Tetrahedral Geometry: The other isomer is a red, diamagnetic solid that features a distorted tetrahedral geometry. wikipedia.orgresearchgate.net In this configuration, the steric bulk of the two triphenylphosphine ligands leads to a significant opening of the P-Ni-P angle to around 128°, while the Cl-Ni-Cl angle is smaller. researchgate.net The Ni-P and Ni-Cl bond distances are elongated compared to the square planar isomer, at approximately 2.32 Å and 2.21 Å, respectively. wikipedia.orgresearchgate.net
The existence of these two isomers highlights the subtle balance of electronic and steric factors that determine the preferred coordination geometry in four-coordinate Ni(II) complexes. wikipedia.orgtestbook.com The presence of both a strong-field ligand (PPh₃) and a weak-field ligand (Cl⁻) makes the energy difference between the square planar and tetrahedral geometries small for [NiCl2(PPh3)2]. wikipedia.org
Structural Data for [NiCl2(PPh3)2] Isomers from X-ray Diffraction
This table compares key structural parameters for the square planar and tetrahedral isomers of Dichlorobis(triphenylphosphine)nickel(II), as determined by single-crystal X-ray diffraction.
| Parameter | Square Planar Isomer | Tetrahedral Isomer |
|---|---|---|
| Color | Blue | Red |
| Magnetic Property | Paramagnetic | Diamagnetic |
| Ni-P Bond Length (Å) | ~2.24 wikipedia.org | ~2.32 wikipedia.orgresearchgate.net |
| Ni-Cl Bond Length (Å) | ~2.17 wikipedia.org | ~2.21 wikipedia.orgresearchgate.net |
| P-Ni-P Angle (°) | 180 (trans) | ~128 researchgate.net |
| Cl-Ni-Cl Angle (°) | 180 (trans) | ~121 researchgate.net |
Analysis of Nickel-Ligand Bond Lengths and Angles
[NiCl₂(PPh₃)₂] is known to exist in two isomeric forms: a blue, square planar isomer and a red, tetrahedral isomer. wikipedia.org The geometric differences between these isomers lead to distinct bond lengths. In the square planar form, the Ni-P and Ni-Cl distances are approximately 2.24 Å and 2.17 Å, respectively. wikipedia.org In the more sterically crowded tetrahedral isomer, these bonds are elongated, with Ni-P distances of about 2.32 Å and Ni-Cl distances of 2.21 Å. wikipedia.org A detailed low-temperature X-ray diffraction study of a tetrahedral form reported a Ni-P distance of 2.3180(2) Å and a Ni-Cl distance of 2.2075(2) Å.
In a hypothetical (η⁶-benzene)NiCl(PPh₃) complex, the coordination environment would change significantly from these four-coordinate species. The coordination of an η⁶-benzene ring would create a pseudo-sandwich structure. This change in coordination number and electronic environment would influence the Ni-P and Ni-Cl bond lengths. For comparison, in the three-coordinate Ni(I) complex [NiCl(PPh₃)₂]·C₄H₈O, a P-Ni-P angle of 111.52(2)° is observed, indicating a distorted trigonal–planar geometry. nih.gov The bond lengths and angles in these varied environments underscore the flexibility of the nickel coordination sphere.
Key bond angles in tetrahedral [NiCl₂(PPh₃)₂] are also revealing. The P-Ni-P angle is considerably larger than the other interligand angles, at 127.95(1)°, which is attributed to the steric repulsion between the bulky triphenylphosphine ligands. Conversely, the Cl-Ni-Cl angle is smaller. nih.gov
| Complex | Geometry | Ni-P Bond Length (Å) | Ni-Cl Bond Length (Å) |
|---|---|---|---|
| trans-NiCl₂(PPh₃)₂ | Square Planar | 2.24 | 2.17 |
| NiCl₂(PPh₃)₂ | Tetrahedral | 2.32 | 2.21 |
Conformations and Orientations of Triphenylphosphine Ligands
The steric bulk of PPh₃ is quantified by its Tolman cone angle, which is a measure of the solid angle occupied by the ligand at the metal center. For PPh₃, the average cone angle is approximately 145°. This considerable steric footprint influences the bond angles within the complex, as seen in the wide P-Ni-P angle in tetrahedral [NiCl₂(PPh₃)₂]. nih.gov
The conformation of the PPh₃ ligand is typically defined by the torsion angles of the phenyl rings relative to the Ni-P bond. In the solid state, the phenyl rings are twisted in a propeller-like fashion. This arrangement minimizes steric hindrance between the rings and with other ligands coordinated to the metal. The specific torsion angles (e.g., Ni-P-C-C) can vary depending on the crystal packing forces and the electronic environment of the complex. While specific torsion angles for an (η⁶-benzene)NiCl(PPh₃) complex are not available, the general principles of a staggered, propeller-like conformation to minimize steric strain would undoubtedly apply.
Characterization of Arene Coordination Modes (e.g., η⁶-Benzene)
The coordination of a benzene molecule to a nickel center in an η⁶-fashion involves the interaction of the six π-electrons of the aromatic ring with the frontier orbitals of the nickel atom. This mode of bonding is characteristic of "piano-stool" or half-sandwich complexes. Such complexes are often proposed as highly reactive intermediates in catalytic cycles. researchgate.net
Structural characterization of these complexes reveals key details about the Ni-arene bond. In the analogous (η⁶-arene)Ni(PCy₃) complexes (where PCy₃ is the bulkier tricyclohexylphosphine), the nickel atom is situated directly below the center of the arene ring. researchgate.net The distances between the nickel atom and the carbon atoms of the coordinated arene are a critical parameter. Computational studies on a simplified Ni-benzene system calculated an equilibrium Ni-C interatomic distance of 2.19 Å for the most stable singlet state. researchgate.net This study also determined the Ni-benzene bond dissociation energy to be approximately 0.29 eV, quantifying the strength of the interaction. researchgate.net
| System | Parameter | Value | Method |
|---|---|---|---|
| Ni-Benzene | Equilibrium Ni-C Distance | 2.19 Å | DFT Calculation |
| Ni-Benzene | Bond Dissociation Energy | 0.29 eV | DFT Calculation |
Electronic Structure and Redox Properties of Benzene Chloronickel Triphenylphosphine Systems
Nickel Oxidation States and Their Associated Redox Potentials within Relevant Complexes
Nickel is known to exist in a range of oxidation states, from -1 to +4, with the +2 state being the most common and well-studied. docbrown.infothieme-connect.com The accessibility of multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and even Ni(IV), is a key feature of nickel's catalytic activity, particularly in cross-coupling reactions. nih.govwikipedia.orgwikipedia.org The redox potentials for the transitions between these oxidation states are highly dependent on the nature of the ligands coordinated to the nickel center. thieme-connect.com
In the context of complexes containing phosphine (B1218219) and chloro ligands, the redox behavior is well-documented. For instance, dichlorobis(triphenylphosphine)nickel(II), NiCl₂[P(C₆H₅)₃]₂, exists as two isomers: a paramagnetic tetrahedral form and a diamagnetic square planar form. wikipedia.org The relative stability of these isomers is influenced by the solvent and steric factors. wikipedia.org The redox potentials of such complexes are influenced by the halide and phosphine ligands. Generally, for Ni(II) complexes, varying the halide from chloride to iodide shifts the redox potential to a more positive value. thieme-connect.com
The formal redox potentials of various nickel complexes are often determined using cyclic voltammetry. thieme-connect.com These measurements provide insight into the thermodynamic feasibility of electron transfer processes. For example, the reduction of Ni(II) to Ni(I) or Ni(0) is a crucial step in many catalytic cycles. nih.gov Conversely, oxidation to Ni(III) and Ni(IV) can also occur, often facilitated by strong-field ligands and oxidizing agents. wikipedia.org
Below is a table summarizing the typical oxidation states of nickel and the types of complexes in which they are observed.
Influence of Triphenylphosphine (B44618) and Benzene (B151609) Ligands on Electronic Structure
The electronic structure of a nickel complex is significantly modulated by the ligands attached to the metal center. Both triphenylphosphine and benzene play crucial roles in defining the properties of benzene-chloronickel-triphenylphosphine systems.
Triphenylphosphine (PPh₃) is a classic example of a ligand that exhibits both σ-donating and π-accepting properties. vedantu.commdpi.com The phosphorus atom donates its lone pair of electrons to an empty orbital on the nickel center, forming a σ-bond. vedantu.com This σ-donation is a primary feature of phosphine ligands. mdpi.com
In addition to σ-donation, triphenylphosphine acts as a π-acceptor. vedantu.comumb.edu This π-acidity arises from the ability of the phosphorus atom to accept electron density from filled d-orbitals of the nickel into its empty P-C σ* anti-bonding orbitals. vedantu.com This process, known as back-bonding, strengthens the metal-ligand bond. The extent of this π-acceptance can be tuned by modifying the substituents on the phosphorus atom; for instance, aryl phosphines are generally better π-acceptors than alkyl phosphines. vedantu.com The combination of strong σ-donation and moderate π-acceptance makes triphenylphosphine a strong-field ligand. wikipedia.orgvedantu.com
Benzene, as an arene ligand, primarily coordinates to a metal center in an η⁶ fashion, where all six carbon atoms of the aromatic ring interact with the metal. openochem.org The bonding involves two main components: donation of electrons from the π-system of the benzene ring to empty orbitals on the nickel, and back-donation of electrons from filled d-orbitals of the nickel into the empty π* orbitals of the benzene ring. openochem.org This synergic bonding is similar to that observed for carbonyl and cyclopentadienyl (B1206354) ligands, although it is generally weaker for benzene due to the stability of its aromatic system. openochem.org
Coordination to a metal center depletes the electron density of the benzene ring, making it more susceptible to nucleophilic attack. openochem.org The stability and geometry of metal-benzene complexes vary depending on the specific transition metal. mtu.edu In the case of nickel, both mono- and bis-benzene complexes have been studied, and the metal-benzene distance is a key structural parameter. mtu.edu Theoretical studies have shown that the interaction between the metal 3d and 4s orbitals with the π orbitals of benzene determines the electronic properties of these complexes. mtu.edu
Ligand-Centered Redox Activity in Organonickel Complexes
In many organonickel complexes, the ligands are not merely innocent spectators but can actively participate in redox processes. This phenomenon, known as ligand-centered redox activity, is particularly prevalent in complexes with redox-active ligands such as certain N-ligands and can also be observed with phosphines under specific conditions. nih.govnih.gov
The geometry of the complex can dictate whether a redox event is metal-centered or ligand-centered. nih.gov For instance, in some nickel radical complexes, four-coordinate, square-planar geometries favor ligand-centered radicals, whereas three-coordinate, trigonal planar geometries tend to result in nickel-centered radicals. nih.gov This is determined by the relative energy levels of the nickel d-orbitals and the ligand's π* orbitals. nih.gov
In the context of triphenylphosphine complexes, while the primary redox activity often involves the nickel center, the phosphine ligand itself can undergo oxidation to triphenylphosphine oxide. vedantu.com Furthermore, studies on mixed-ligand nickel(II) complexes have shown that both metal-centered and ligand-based electron transfer reactions can occur. tandfonline.comresearchgate.net This ligand-centered redox activity can significantly influence the reaction mechanisms of nickel-catalyzed transformations. nih.gov
Spin States and Magnetic Properties of Nickel Centers
The spin state and resulting magnetic properties of a nickel center are determined by its oxidation state, coordination number, and the nature of the surrounding ligands. Nickel(II), with a d⁸ electron configuration, can exist in different spin states depending on the geometry of the complex. wikipedia.org
Tetrahedral Ni(II) complexes , such as the blue isomer of [NiCl₂(PPh₃)₂], are typically high-spin and paramagnetic, having two unpaired electrons. wikipedia.orgwikipedia.org
Square planar Ni(II) complexes , like the red isomer of [NiCl₂(PPh₃)₂], are generally low-spin and diamagnetic, with all electrons paired. wikipedia.orgwikipedia.org
Octahedral Ni(II) complexes are usually high-spin and paramagnetic. wikipedia.org
The equilibrium between different geometries, and therefore different spin states, can be influenced by factors such as ligand field strength and steric hindrance. wikipedia.org For instance, in dichlorobis(triphenylphosphine)nickel(II), the presence of both a strong-field ligand (PPh₃) and a weak-field ligand (Cl⁻) leads to a borderline case where both tetrahedral and square planar isomers can coexist in solution. wikipedia.org The magnetic properties of these complexes can be investigated using techniques like magnetic susceptibility measurements. nih.govdigitellinc.com In some cases, even complexes that are close to square planar can exhibit weak paramagnetism due to temperature-independent paramagnetism (TIP). nih.govsemanticscholar.org
The following table summarizes the spin states and magnetic properties of common Ni(II) geometries.
Reactivity and Reaction Mechanisms of Benzene Chloronickel Triphenylphosphine Complexes
Fundamental Organometallic Reactivity Patterns
Organometallic nickel complexes, particularly those stabilized by phosphine (B1218219) ligands like triphenylphosphine (B44618), exhibit a range of fundamental reaction patterns that constitute the elementary steps of many catalytic cycles. wikipedia.org These include oxidative addition, reductive elimination, migratory insertion, and transmetalation. The electronic and steric properties of the triphenylphosphine ligand play a crucial role in modulating the reactivity of the nickel center throughout these transformations.
Oxidative Addition Reactions with Organic Halides
Oxidative addition is a critical initiation step in numerous nickel-catalyzed cross-coupling reactions, where a Ni(0) complex reacts with an organic halide (Ar-X) to form a Ni(II) species. nih.govacs.org For nickel complexes with monodentate phosphine ligands like triphenylphosphine, the active species is often a coordinatively unsaturated Ni(0) complex, such as [Ni(PPh3)3] or [Ni(PPh3)2], formed by dissociation of ligands from a precursor like [Ni(PPh3)4]. acs.orgd-nb.info
The mechanism of oxidative addition to these nickel centers can be complex and is influenced by the nature of the aryl halide and the phosphine ligand. nih.gov Two primary pathways are often considered:
Concerted or SN2-type Mechanism: This pathway involves a direct, two-electron transfer where the Ni(0) center attacks the ipso-carbon of the aryl halide, leading to the simultaneous cleavage of the carbon-halide bond and formation of new Ni-C and Ni-X bonds. nih.govd-nb.info This results in a square-planar Ni(II) intermediate, trans-(PPh3)2Ni(Ar)(X). nih.govacs.org
Radical Pathways: An alternative involves single-electron transfer (SET) steps. This can occur via an outer-sphere electron transfer from the nickel complex to the aryl halide, forming a radical ion pair. acs.orgnih.gov Another possibility is halogen-atom abstraction, where the nickel center abstracts the halide to form a Ni(I) species and an aryl radical. nih.govd-nb.info
Recent studies using density functional theory (DFT) suggest that for triphenylphosphine ligands, the oxidative addition of phenyl iodide (PhI) is more likely to proceed through a halogen abstraction pathway, while other aryl halides might favor an SN2-type mechanism. d-nb.info The stability of the resulting Ni(II) complexes, such as trans-(PPh3)2Ni(Ar)(X), is often low in solution, and they can decompose into Ni(I) species. nih.govacs.org The choice of pathway depends on a delicate balance of factors, including the electronic properties of the aryl halide and the steric and electronic characteristics of the phosphine ligand. nih.gov
Table 1: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Ni(0)-Triphenylphosphine Complexes
| Mechanistic Pathway | Description | Key Intermediates/Transition States | Resulting Nickel Species |
| SN2-type Oxidative Addition | A concerted, two-electron process where the Ni(0) center nucleophilically attacks the aryl halide. nih.govd-nb.info | A three-center transition state or SN2-like transition state. d-nb.info | Ni(II) aryl halide complex, e.g., trans-(PPh3)2Ni(Ar)(X). nih.gov |
| Halogen Abstraction | A radical process where the Ni(0) center abstracts the halogen atom from the aryl halide. acs.orgd-nb.info | An open-shell singlet transition state. acs.orgd-nb.info | Ni(I) halide complex and an aryl radical. nih.govd-nb.info |
| Outer-Sphere Electron Transfer | A single-electron transfer from the Ni(0) complex to the aryl halide. nih.gov | A solvent-caged radical ion pair. acs.orgnih.gov | Ni(I) complex and an aryl radical. nih.gov |
Reductive Elimination Processes from Nickel Centers
Reductive elimination is the final, bond-forming step in many cross-coupling catalytic cycles, where two ligands (e.g., two organic groups or an organic group and another moiety) are eliminated from the Ni(II) center to form a new covalent bond. rsc.org This process reduces the nickel's oxidation state from Ni(II) to Ni(0), thereby regenerating the active catalyst. acs.org
For a complex like (PPh3)2Ni(Ar)(Ar'), the reductive elimination of a biaryl (Ar-Ar') is a key step. However, direct reductive elimination from four-coordinate, square-planar Ni(II) complexes can be challenging and often has a high activation energy. rsc.org This is attributed to the relatively weak oxidizing ability of the Ni(II) center. rsc.org
Several factors can influence the rate and feasibility of reductive elimination:
Ligand Properties: The steric bulk and electronic properties of the phosphine ligands are crucial. Less bulky and less electron-rich phosphines like PPh3 have been considered less effective for promoting fast reductive elimination at room temperature compared to bulkier, more electron-donating ligands. nih.gov
Nature of the Eliminating Groups: The electronic nature of the aryl groups being coupled plays a significant role.
Alternative Pathways: To overcome the high barrier of direct reductive elimination from Ni(II), alternative pathways are often invoked. One such pathway is oxidation-induced reductive elimination, where the Ni(II) complex is first oxidized to a transient Ni(III) or Ni(IV) species. osti.govnih.gov Reductive elimination from these higher oxidation states is typically much more facile. nih.govprinceton.edu This oxidation can be promoted by additives or through photoredox catalysis. nih.govprinceton.edu
Computational studies have explored different models for this process, including direct, electron density-controlled, and oxidation-induced reductive elimination, highlighting the importance of considering pathways beyond simple, direct elimination from the Ni(II) center. rsc.org
Migratory Insertion Reactions (e.g., with Carbon Monoxide or Carbon Dioxide)
Migratory insertion is a fundamental organometallic reaction where an unsaturated ligand, such as carbon monoxide (CO) or an alkene, inserts into a metal-ligand bond on the same complex. youtube.comlibretexts.org This reaction is key in carbonylation and hydroformylation processes. In the context of nickel-triphenylphosphine complexes, a typical example is the insertion of CO into a Ni-C bond.
For a complex like (PPh3)2Ni(Ar)(X), the reaction with CO would proceed as follows:
CO coordinates to the Ni(II) center.
The aryl group (Ar) migrates to the CO ligand.
This forms a nickel-acyl complex, (PPh3)2Ni(C(O)Ar)(X).
The feasibility of migratory insertion is influenced by several factors, including the electronic properties of the migrating group and the stability of the resulting acyl complex. libretexts.org While migratory insertion of CO is well-established for many transition metals, including nickel, the insertion of carbon dioxide (CO2) is generally more challenging due to the higher stability of CO2. However, nickel complexes have been shown to mediate the insertion of CO2 into Ni-C bonds, leading to the formation of carboxylate complexes, which is a key step in CO2 fixation reactions. The phosphine ligands play a vital role in stabilizing the nickel intermediates throughout this process. rsc.org
Transmetalation Steps in Cross-Coupling Cycles
Transmetalation is a crucial step in many cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. tcichemicals.com In this step, an organic group is transferred from one metal (typically a main group organometallic reagent like an organoboron, organozinc, or organotin compound) to the transition metal catalyst, in this case, a Ni(II) complex. wikipedia.orgacs.org
Following the oxidative addition of an aryl halide to a Ni(0)-PPh3 complex to form (PPh3)2Ni(Ar)(X), the transmetalation step introduces the second organic partner. For instance, in a Suzuki-Miyaura coupling, an organoboron reagent (Ar'-B(OR)2) reacts with the Ni(II) intermediate. This step typically requires the presence of a base to activate the organoboron species.
The mechanism involves the formation of a diorganonickel(II) complex, (PPh3)2Ni(Ar)(Ar'), and a metal salt byproduct. nih.gov The triphenylphosphine ligands remain coordinated to the nickel center, influencing the rate and efficiency of the transmetalation. The reaction proceeds with the displacement of the halide ligand (X) by the incoming organic group (Ar'). nih.gov
Role of Nickel Oxidation States in Catalytic Cycles
Nickel is a versatile catalyst in part due to its ability to access multiple oxidation states, most commonly Ni(0), Ni(I), Ni(II), and Ni(III). nih.govacs.org While palladium catalysis predominantly cycles between Pd(0) and Pd(II), nickel-catalyzed reactions often involve odd-electron oxidation states like Ni(I) and Ni(III), which opens up pathways for radical mechanisms. nih.govacs.org The presence of triphenylphosphine ligands helps to stabilize these various oxidation states, but the specific catalytic cycle that is operative can be complex and substrate-dependent.
Understanding Ni(0)/Ni(II) Catalytic Cycles
The classic and most common catalytic cycle for nickel-catalyzed cross-coupling reactions involves the interconversion between Ni(0) and Ni(II) oxidation states. acs.orgnih.gov This cycle, analogous to the well-established mechanism for palladium, consists of three main elementary steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R-X) to a catalytically active Ni(0) species, which is often a [Ni(0)(PPh3)n] complex (where n=2 or 3). acs.orgnih.gov This step forms a square-planar Ni(II) intermediate, [(PPh3)2Ni(II)(R)(X)]. nih.gov
Transmetalation: The Ni(II) intermediate then undergoes transmetalation with an organometallic reagent (R'-M), where the halide (X) is replaced by the second organic group (R'), yielding a diorganonickel(II) complex, [(PPh3)2Ni(II)(R)(R')]. nih.gov
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R') from the diorganonickel(II) complex. This bond-forming step regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
While this Ni(0)/Ni(II) cycle is a fundamental paradigm, the reality of nickel catalysis is often more nuanced. For instance, Ni(I) species are frequently observed and can be either off-cycle deactivation products or key intermediates in alternative catalytic pathways. nih.govacs.org The stability of the Ni(II) intermediates in this cycle can be problematic, as they can sometimes decompose. nih.govacs.org Despite these complexities, the Ni(0)/Ni(II) model remains a cornerstone for understanding and developing a wide range of nickel-catalyzed transformations, including those employing triphenylphosphine as a ligand. nih.gov Air-stable Ni(II) precursors like NiCl2(PPh3)2 are often used, which are reduced in situ to the active Ni(0) species to initiate the catalytic cycle. nih.gov
Elucidating Ni(I)/Ni(III) Cycles and Associated Radical Pathways
While traditional cross-coupling reactions catalyzed by group 10 metals often involve Pd(0)/Pd(II) cycles, nickel catalysis frequently proceeds through alternative oxidation states, with Ni(I) and Ni(III) species playing pivotal roles. yale.edu The elucidation of these Ni(I)/Ni(III) catalytic cycles has been a significant area of research, revealing complex, and sometimes self-sustaining, reaction pathways. acs.orgnih.gov
In many nickel-catalyzed reactions, particularly those involving photoredox or electrochemical mediation, a self-sustained Ni(I)/Ni(III) cycle is operative. acs.orgnih.gov These cycles are crucial for transformations like aryl etherification. nih.gov The process often begins with the generation of a Ni(I) species, which can then undergo oxidative addition with an aryl halide to form a Ni(III) intermediate. Subsequent reductive elimination from the Ni(III) center yields the desired product and regenerates a nickel species that can re-enter the catalytic cycle.
A key feature of these cycles is the involvement of radical intermediates. acs.org The activation of electrophiles by a low-valent nickel species, such as Ni(I), can generate radicals. acs.org This can occur through several proposed pathways, including a stepwise single-electron transfer (SET) followed by halide dissociation, an SN2-type oxidative addition followed by radical ejection, or a concerted halogen atom transfer (XAT). acs.org The resulting radical can then be trapped by a Ni(II) complex to form the key Ni(III) intermediate, which precedes reductive elimination. acs.org
It's important to note that these catalytic cycles can be influenced by off-cycle reactions that can deplete the active catalytic species. For instance, at high concentrations, Ni(I) and Ni(III) species can undergo comproportionation to form off-cycle Ni(II) complexes. acs.org Understanding and mitigating these deleterious pathways are crucial for optimizing catalytic efficiency. nih.gov
Recent studies have provided evidence that even in light-mediated nickel-catalyzed C(sp²)–C(sp³) bond formations, which were previously thought to involve Ni(0), Ni(I), and Ni(III) species, can proceed through a unifying Ni(I)/Ni(III) mechanism without the need for an external photoredox catalyst. acs.org This is achieved through the use of photoactive ligands that enable the photochemical generation of the crucial Ni(I) species. acs.org
The following table summarizes the key steps and species involved in a generic Ni(I)/Ni(III) catalytic cycle.
Table 1: Key Steps in a Generic Ni(I)/Ni(III) Catalytic Cycle
| Step | Description | Reactant(s) | Product(s) |
|---|---|---|---|
| 1. Ni(I) Generation | Formation of the active Ni(I) catalyst, often through reduction of a Ni(II) precursor or via photoredox/electrochemical methods. | Ni(II) precursor, reductant/light/electricity | Ni(I) species |
| 2. Oxidative Addition/ Radical Formation | The Ni(I) species reacts with the electrophile (e.g., aryl halide) to generate a Ni(III) intermediate or a radical species. | Ni(I) species, Aryl-X | [Aryl-Ni(III)-X] or Aryl• + Ni(II)-X |
| 3. Radical Trapping (if applicable) | If a radical is formed, it is trapped by a Ni(II) complex. | Aryl•, Ni(II) species | [Aryl-Ni(III)] species |
| 4. Transmetalation | The nucleophilic coupling partner transfers its organic group to the Ni(III) center. | [Aryl-Ni(III)] species, Nucleophile (e.g., R-M) | [Aryl-Ni(III)-R] species |
| 5. Reductive Elimination | The two organic groups on the Ni(III) center couple and are eliminated, forming the final product and regenerating a lower-valent nickel species. | [Aryl-Ni(III)-R] species | Aryl-R, Ni(I) species |
Ligand Effects on Reactivity and Selectivity
The choice of ligand is paramount in nickel catalysis, as it profoundly influences the catalyst's reactivity, selectivity, and stability. illinois.edu Ligands can modulate the steric and electronic properties of the nickel center, thereby controlling the rates of key elementary steps such as oxidative addition and reductive elimination. illinois.edunih.gov
Triphenylphosphine (PPh₃) is a versatile and widely used ligand in nickel catalysis. nih.govnih.gov Its steric and electronic properties play a crucial role in determining the outcome of catalytic reactions.
Electronic Effects: Triphenylphosphine is considered a moderately electron-donating ligand. nih.gov The phosphorus atom donates electron density to the nickel center, which can influence its nucleophilicity and reactivity. nih.gov More electron-rich nickel centers generally undergo oxidative addition more readily. nih.gov The electronic properties of phosphine ligands can be quantified using the Tolman Electronic Parameter (TEP), which is based on the C-O stretching frequency of [Ni(CO)₃(L)] complexes. nih.gov
Steric Effects: The three phenyl groups of triphenylphosphine create a significant steric bulk around the nickel center. wikipedia.org This steric hindrance can influence the coordination number of the nickel complex and the rate of reductive elimination. illinois.edu Bulky ligands can promote reductive elimination, which is often the product-forming step in a catalytic cycle. illinois.edu The steric bulk of a phosphine ligand is often described by its Tolman cone angle. For triphenylphosphine, this angle is 145°.
The interplay between steric and electronic effects is critical. For instance, in Suzuki-Miyaura cross-coupling reactions of aryl chlorides, less bulky and less electron-rich phosphines like triphenylphosphine have been shown to be effective ligands at room temperature. nih.gov This suggests that the electronic and steric requirements for nickel might be less stringent than for palladium in certain transformations. nih.gov
The following table provides a comparative overview of the properties of triphenylphosphine and other common phosphine ligands.
Table 2: Comparison of Electronic and Steric Properties of Selected Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (°) | General Characteristics |
|---|---|---|---|
| P(t-Bu)₃ | 2056.1 | 182 | Very bulky, strongly electron-donating |
| PCy₃ | 2056.4 | 170 | Bulky, strongly electron-donating |
| PPh₃ | 2068.9 | 145 | Moderately bulky, moderately electron-donating |
Data sourced from various studies on ligand effects.
Hemilability refers to the property of a polydentate ligand where one donor atom can reversibly dissociate from the metal center while the other remains coordinated. wikipedia.org This "on-off" coordination can generate a vacant coordination site, facilitating substrate binding and subsequent catalytic steps. wwu.edu This dynamic behavior can significantly enhance catalytic activity. chemrxiv.org
In the context of benzene-chloronickel-triphenylphosphine complexes, while benzene (B151609) itself is not typically considered a classic hemilabile ligand, the concept of ligand lability and adaptivity is highly relevant. The benzene ligand can be displaced by other substrates during the catalytic cycle. More broadly, the design of adaptive ligands, which can change their coordination mode in response to the metal's oxidation state or the binding of a substrate, is a powerful strategy in catalysis. acs.org
For example, diphosphine-benzophenone ligands have been shown to act as adaptive ligands in nickel-catalyzed alkyne cyclotrimerization. acs.org The central ketone moiety can coordinate to the nickel center, but can also dissociate to allow for substrate binding. This hemilabile behavior leads to enhanced catalytic performance compared to more rigid bidentate or tridentate phosphine ligands. acs.org
The ability of a ligand system to adapt its coordination provides a mechanism to stabilize different intermediates in the catalytic cycle and lower the energy barriers for key transformations. wikipedia.org
Characterization and Isolation of Reactive Intermediates
The direct observation and characterization of reactive intermediates are crucial for understanding reaction mechanisms and designing more efficient catalysts. researchgate.net In nickel catalysis, many of the key intermediates are transient and highly reactive, making their isolation and characterization challenging.
Nickel carbene complexes are important intermediates in a variety of catalytic transformations, including cyclopropanation. nih.gov These species are often generated from the reaction of a low-valent nickel complex with a diazoalkane. acs.org
Recent studies have shown that nickel carbene intermediates supported by phosphine ligands have a propensity to form phosphorus ylides. nih.govacs.org This occurs via the transfer of the carbene fragment to one of the phosphine ligands. acs.org An ylide is a neutral, dipolar molecule with a formal negative charge on a carbanion and a formal positive charge on an adjacent heteroatom, in this case, phosphorus (R₃P⁺-C⁻R₂). wikipedia.org
The characterization of these intermediates often relies on a combination of spectroscopic techniques and computational studies. acs.org
Nickel hydride complexes are key intermediates in a vast number of catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. acs.orgresearchgate.net They can be formed through various pathways, such as the reaction of a nickel complex with a main group hydride or through the oxidative addition of a C-H or H-H bond. acs.org
The identification of nickel hydride species can be challenging due to their often low thermal stability. acs.org However, their presence can sometimes be inferred from the reaction products or detected in situ using spectroscopic methods. ¹H NMR spectroscopy is a particularly powerful tool for identifying metal hydrides, as the hydride proton typically resonates in a characteristic upfield region of the spectrum. rameshrasappan.com For instance, a hydride resonance at δ -12.05 ppm was observed during a nickel-catalyzed hydroheteroarylation reaction, providing evidence for the involvement of a nickel hydride intermediate. acs.org
In some cases, stable nickel hydride complexes can be synthesized and characterized, providing valuable models for understanding their role in catalysis. acs.org The reactivity of these isolated complexes can then be studied to gain further insight into the catalytic mechanism. For example, the reaction of alcohols with NiCl₂·6H₂O can generate a nickel hydride complex, which can then participate in multicomponent coupling reactions. rameshrasappan.com
The following table summarizes common methods for the generation and characterization of nickel hydride intermediates.
Table 3: Generation and Characterization of Nickel Hydride Intermediates
| Generation Method | Description | Characterization Technique(s) |
|---|---|---|
| Reaction with Main Group Hydrides | A nickel halide or pseudohalide is reacted with a reagent like NaBH₄ or LiAlH₄. acs.org | NMR Spectroscopy, X-ray Crystallography (for stable complexes) |
| Oxidative Addition | A low-valent nickel complex reacts with a molecule containing an X-H bond (e.g., H₂, R-H). | In situ NMR Spectroscopy, Isotopic Labeling Studies |
| Hydrogen Borrowing | A nickel catalyst abstracts hydrogen from a substrate like an alcohol to form a transient nickel hydride. rameshrasappan.com | Trapping experiments, Kinetic analysis, In situ NMR Spectroscopy |
Theoretical and Computational Studies of Benzene Chloronickel Triphenylphosphine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as the workhorse of computational chemistry for studying catalytic systems due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively applied to investigate nickel-catalyzed reactions, offering detailed electronic-level understanding of processes relevant to complexes formed from nickel, chlorine, phosphine (B1218219) ligands, and substrates like benzene (B151609).
A fundamental application of DFT is the determination of the three-dimensional structures of molecules, including stable intermediates and fleeting transition states in a catalytic cycle. strath.ac.ukacs.org For nickel-phosphine complexes, DFT calculations can optimize the geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and coordination geometries. strath.ac.ukrsc.org For instance, studies on dinuclear Ni(II) complexes with pyridine-phosphine ligands have used DFT to determine a distorted square-base pyramidal geometry around the nickel centers. acs.org
Beyond structural prediction, DFT provides a detailed picture of the electronic structure. This includes analyzing the distribution of electron density, molecular orbitals, and atomic charges, which are crucial for understanding reactivity. researchgate.net For example, DFT analysis of nickel pyridinethiolate complexes revealed that the first reduction in a catalytic cycle occurs at the nickel center rather than on the "non-innocent" ligands. nih.gov The electronic structure dictates the donor-acceptor interactions between the nickel atom and its ligands, such as triphenylphosphine (B44618) and benzene. researchgate.net Furthermore, computational methods can characterize the redox activity of ligands and how this activity is correlated with the coordination geometry of the nickel complex, which can fundamentally alter the mechanism of a catalytic reaction. nih.gov
DFT calculations are paramount in mapping the potential energy surfaces of chemical reactions, allowing for the step-by-step elucidation of catalytic mechanisms. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. oaepublish.comacs.orgacs.org The calculated energy of these transition states relative to the preceding intermediates gives the activation energy barrier for that step, which determines its rate.
In the context of nickel-catalyzed cross-coupling reactions, which are relevant to benzene-chloronickel-triphenylphosphine systems, DFT has been used to investigate various mechanistic pathways. oaepublish.comresearchgate.net These include cycles involving oxidative addition, reductive elimination, and transmetalation. For example, in a model nickel-catalyzed reductive cross-coupling of aryl and alkyl bromides, DFT calculations identified the oxidative addition of bromobenzene (B47551) to a Ni(I) species as the rate-determining step, with a calculated activation energy of 14.2 kcal/mol. oaepublish.com In another study, the barrier for a nickel(II)-aryl complex to trap a radical was found to be between 7 and 9 kcal/mol, followed by a rapid reductive elimination. acs.org Such calculations allow chemists to discern the feasibility of proposed mechanisms and identify the turnover-limiting step of a catalytic cycle. oaepublish.comacs.org
Table 1: Representative DFT-Calculated Energy Barriers in Nickel-Catalyzed Reactions
| Reaction Step | System/Catalyst | Energy Barrier (kcal/mol) | Source |
|---|---|---|---|
| Oxidative Addition (Ar-Br to Ni(I)) | NiBr2/4,4'-di-methyl-2,2'-bipyridine | 14.2 | oaepublish.com |
| Radical Addition | NiBr2/4,4'-di-methyl-2,2'-bipyridine | 10.4 | oaepublish.comresearchgate.net |
| Halogen Atom Abstraction | (bpy)Ni-catalyzed system | 7.4 | oaepublish.com |
| Radical Trapping by Ni(II)-aryl | (biOx)Ni complex | 7 - 9 | acs.org |
| Reductive Elimination (from Ni(III)) | (PYBOX)Ni complex | Enantio-determining step | acs.org |
Unlike many palladium-catalyzed reactions that proceed through two-electron (e.g., Ni(0)/Ni(II)) cycles, nickel catalysis is characterized by its ability to readily access single-electron pathways involving paramagnetic intermediates. nih.govresearchgate.net DFT is a crucial tool for studying these open-shell species, such as Ni(I) and Ni(III) complexes, which are often highly reactive and difficult to characterize experimentally. researchgate.net
Computational studies have extensively explored radical mechanisms in nickel-catalyzed cross-couplings. nih.govoaepublish.comresearchgate.net One common pathway begins with the generation of a radical from an alkyl or aryl halide by a low-valent nickel species, such as a Ni(I) complex. acs.orgnih.gov DFT calculations have been used to investigate the energetics of different radical formation pathways, including stepwise single-electron transfer (SET) and concerted halogen atom transfer (XAT). acs.org For instance, a concerted halogen atom abstraction mechanism was elucidated with a calculated energy barrier of 7.4 kcal/mol. oaepublish.com Following radical generation, the radical can be captured by a Ni(II) species to form a high-valent Ni(III) intermediate. nih.govacs.org The subsequent reductive elimination from this Ni(III) complex forms the desired C-C or C-heteroatom bond. nih.gov DFT calculations help to model the geometries and spin states of these paramagnetic intermediates and the energy barriers associated with their formation and reaction. researchgate.netresearchgate.net
Reactions are typically run in a solvent, and the interactions between the solvent and the catalytic species can significantly influence reactivity. nih.gov Computational models can account for these solvent effects in two primary ways: implicitly or explicitly. nih.govpitt.edu
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.govaiche.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For example, the CPCM water solvation model was used in DFT calculations to explore the catalytic pathway of a nickel-based hydrogen generation catalyst. nih.gov
Explicit solvent models provide a more detailed and accurate picture by including individual solvent molecules in the calculation. nih.govpitt.edu This method is much more computationally demanding but is necessary to capture specific solute-solvent interactions like hydrogen bonding, which can be critical. nih.gov Studies have shown that for some reactions, implicit models alone are insufficient, and including at least the first solvation shell explicitly is necessary to accurately model the reaction mechanism and predict rates that agree with experimental data. nih.govpitt.edu
Application of High-Accuracy Quantum Chemical Methods (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples Correction, CCSD(T))
While DFT is powerful, its accuracy can sometimes be limited, especially for systems with complex electronic structures like transition metal complexes. nih.gov For these cases, higher-accuracy quantum chemical methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are employed. CCSD(T) is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies, but its computational cost is significantly higher than DFT. nih.gov
Due to the high cost, CCSD(T) is typically not used to optimize geometries or map entire reaction pathways for systems the size of a nickel-phosphine complex. Instead, it is often used to calculate single-point energies on geometries optimized with DFT. This approach, known as DFT-DLPNO-CCSD(T), can provide benchmark energy values to validate or refine DFT results. strath.ac.uknih.gov For example, DLPNO-CCSD(T) calculations have been used to compute reaction energies and spin-state splittings in transition metal complexes, providing a critical check on the reliability of different DFT functionals. nih.govacs.org
Computational Studies for Rational Ligand Design and Predicting Structure-Reactivity Relationships
A major goal of computational catalysis is to move from rationalizing observed results to predicting new, more effective catalysts. wisc.edu Computational studies are increasingly used for the rational, in silico design of ligands to improve catalyst performance. wisc.edunih.govprinceton.edu By building and testing computational models, researchers can develop structure-activity and structure-reactivity relationships (SRRs) that connect a ligand's structural features to its performance in a reaction. princeton.edunih.govchemrxiv.org
For phosphine ligands in nickel catalysis, computational descriptors have been developed to quantify steric and electronic properties. princeton.edu One such parameter, the percent buried volume (%Vbur), quantifies the steric bulk of a ligand. nih.govucla.edu A recent study found a direct correlation between a minimum value of this parameter, %Vbur(min), and catalytic activity in several nickel- and palladium-catalyzed reactions. ucla.edu A reactivity "cliff" was observed, where ligands with a %Vbur(min) above a certain threshold were completely inactive. nih.govucla.edu Mechanistic studies revealed this was linked to the ligand's ability to form a bis-ligated (L2M) complex, which was found to be necessary for successful nickel catalysis in the systems studied. nih.gov This type of computationally-driven insight allows researchers to screen potential ligands virtually, without needing to synthesize them, thereby accelerating the discovery of new and improved catalysts. nih.govucla.edu
Table 2: Computationally-Derived Ligand Parameters for Predicting Reactivity
| Ligand Parameter | Description | Application in Ni Catalysis | Source |
|---|---|---|---|
| %Vbur(min) | A computationally derived steric descriptor measuring the steric bulk near the metal center. | Predicts whether a monodentate phosphine ligand will be active or inactive. A strict cutoff value was found, above which ligands show no reactivity. | nih.govucla.edu |
| Ligation State (L1M vs. L2M) | The number of phosphine ligands (L) bound to the metal center (M). | The formation of a bis-ligated (L2Ni) complex was found to be crucial for reactivity in several Ni-catalyzed cross-couplings. | nih.gov |
| Electronic Parameters | Properties like the Tolman Electronic Parameter (TEP) or computed orbital energies. | Used alongside steric parameters to build comprehensive structure-reactivity relationships for rational ligand selection. | princeton.edu |
Catalytic Applications of Benzene Chloronickel Triphenylphosphine Complexes
Cross-Coupling Reactions Utilizing Nickel Catalysts
Nickel catalysts bearing triphenylphosphine (B44618) ligands are highly effective for cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ucla.edu The relatively low cost of nickel compared to precious metals like palladium, combined with its unique reactivity profile, has driven extensive research into its catalytic applications. ucla.edunyu.edu Systems derived from precursors like [NiCl2(PPh3)2] are particularly notable for their ability to couple a wide array of substrates, including those that are challenging for other catalytic systems. nih.govacs.orgresearchgate.net
Kumada Coupling and Related Carbon-Carbon Bond Forming Transformations
The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is one of the foundational nickel-catalyzed cross-coupling reactions. Catalytic systems using triphenylphosphine as a ligand are effective for this transformation. mdpi.com For instance, the well-defined Ni(I) complex [(Triphos)NiCl] (where Triphos is a tridentate phosphine (B1218219) ligand) has shown excellent activity, but simpler systems derived from Ni(II) precursors like [NiCl2(PPh3)2] are also competent pre-catalysts. mdpi.comresearchgate.net These reactions typically proceed at room temperature with low catalyst loadings, highlighting their efficiency. mdpi.com The scope extends to various aryl halides, coupling with phenylmagnesium bromide to produce biaryl compounds in high yields. mdpi.com The mechanism is understood to involve a catalytic cycle with Ni(I) and/or Ni(II) intermediates. mdpi.comresearchgate.net
| Aryl Iodide | Catalyst System | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Iodobenzene | [(Triphos)NiCl] (0.5 mol%) | 89 | PhMgBr, THF, rt, 2.5 h | mdpi.com |
| 4-Iodotoluene | [(Triphos)NiCl] (0.5 mol%) | 94 | PhMgBr, THF, rt, 2.5 h | mdpi.com |
| 4-Iodoanisole | [(Triphos)NiCl] (0.5 mol%) | 86 | PhMgBr, THF, rt, 2.5 h | mdpi.com |
| 4-Bromoanisole | NiCl2·(H2O)1.5 | 90 | t-BuMgCl, -10 °C | nih.gov |
Activation of Inert Carbon-Halogen (C-Cl, C-F) and Carbon-Oxygen (C-O) Bonds
A significant advantage of nickel catalysis is its ability to activate relatively inert and inexpensive chemical bonds, such as C-Cl, C-F, and C-O bonds, which are often poor substrates in palladium-catalyzed reactions. acs.orgnih.govnih.gov The use of inexpensive triphenylphosphine as a ligand for room-temperature nickel-catalyzed Suzuki-Miyaura cross-couplings of deactivated aryl chlorides represents a major advance. nih.govacs.orgnih.gov Highly active catalysts can be generated in situ from the air-stable precursor [NiCl2(PPh3)2] by reduction with agents like n-butyllithium (n-BuLi). nih.govorganic-chemistry.orgacs.org This approach provides good to excellent yields for the coupling of both electron-rich and electron-deficient aryl chlorides with arylboronic acids. nih.govacs.org
Nickel's ability extends to the even stronger C-F and C-O bonds. nih.govscholaris.caacs.org The functionalization of C-F bonds, often the strongest carbon-halogen bonds in aromatic systems, can be achieved with nickel complexes, typically involving oxidative addition of the C-F bond to a Ni(0) center. scholaris.carsc.org Similarly, C-O bonds in phenol (B47542) derivatives like tosylates, mesylates, and carbamates can be cleaved and functionalized via nickel catalysis, providing a valuable alternative to the use of aryl halides. nih.govnih.govacs.org Computational studies suggest that the ligation state of nickel (i.e., the number of phosphine ligands) is crucial during the C–O oxidative addition step. nih.govnih.gov
| Aryl Chloride | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloroanisole | Phenylboronic acid | Ni(COD)2/PPh3 | 83 | nih.govacs.org |
| 4-Chlorotoluene | Phenylboronic acid | NiCl2(PPh3)2/n-BuLi | 95 | nih.govacs.org |
| Chlorobenzene | Phenylboronic acid | Ni(COD)2/PPh3 | 96 | nih.govacs.org |
| 2-Chlorotoluene | Phenylboronic acid | Ni(COD)2/PPh3 | 95 | nih.govacs.org |
Development of Enantioselective and Diastereoselective Cross-Coupling Methodologies
While triphenylphosphine itself is achiral, the principles of nickel-phosphine catalysis form the basis for powerful enantioselective and diastereoselective cross-coupling reactions. nih.govacs.org By replacing achiral PPh3 with chiral phosphine ligands, chemists can create asymmetric catalytic environments that control the stereochemical outcome of a reaction. rsc.orgthieme-connect.com Nickel-catalyzed enantioselective cross-couplings have emerged as robust methods for constructing stereogenic centers, including challenging quaternary carbons. nih.govacs.org
For example, Ni-catalyzed asymmetric C-P cross-coupling reactions have been developed for synthesizing P-stereogenic phosphines using chiral ligands like DuPhos. rsc.orgthieme-connect.com In another instance, the first enantioselective sp-sp³ cross-coupling between alkynyl organometallics and racemic benzyl (B1604629) bromides was achieved using a nickel catalyst with a chiral Pybox ligand. nih.gov These methods are often stereoconvergent, meaning both enantiomers of a racemic starting material are converted into a single enantiomer of the product, which is highly efficient. nih.gov Similarly, highly regio-, diastereo-, and enantioselective couplings have been reported, such as the reaction of epoxyalcohols with aryl iodides, which uses a specialized C2-symmetric oxazoline (B21484) ligand with a nickel catalyst. nih.gov
Alkyne Cyclotrimerization Processes
Nickel complexes, including those derived from [NiCl2(PPh3)2], are effective catalysts for the [2+2+2] cyclotrimerization of alkynes to produce substituted benzene (B151609) rings. wikipedia.orgacs.org This atom-economical process is a powerful tool for constructing aromatic systems from simple, non-aromatic precursors. digitellinc.com The reaction mechanism typically involves the formation of a nickelacyclopentadiene intermediate, followed by insertion of a third alkyne molecule and reductive elimination to yield the arene product. researchgate.net
The regioselectivity of the cyclotrimerization (i.e., the substitution pattern on the resulting benzene ring) can often be controlled. For instance, a system of [Ni(PPh3)2Cl2] with a bidentate phosphine ligand and zinc as a reductant can be switched to produce either 1,2,4- or 1,3,5-trisubstituted benzenes by the addition or omission of zinc iodide (ZnI2). rsc.org This switchable selectivity provides a versatile method for synthesizing specific isomers of polysubstituted benzenes under mild conditions. rsc.org
| Alkyne Substrate | Catalyst System | Additive | Major Product (Regioisomer) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Hexyne | Ni(PPh3)2Cl2/dppb/Zn | None | 1,2,4-Tributylbenzene | 93 | rsc.org |
| 1-Hexyne | Ni(PPh3)2Cl2/dppb/Zn | ZnI2 | 1,3,5-Tributylbenzene | 92 | rsc.org |
| Phenylacetylene | Ni(PPh3)2Cl2/dppb/Zn | None | 1,2,4-Triphenylbenzene | 85 | rsc.org |
| Phenylacetylene | Ni(PPh3)2Cl2/dppb/Zn | ZnI2 | 1,3,5-Triphenylbenzene | 94 | rsc.org |
Carbon-Hydrogen (C-H) Bond Activation and Functionalization
The direct functionalization of otherwise unreactive C-H bonds is a major goal in modern chemistry due to its atom and step economy. acs.org Nickel catalysis has emerged as a powerful tool in this field, often utilizing a directing group on the substrate to achieve high regioselectivity in a process known as chelation-assisted C-H activation. nih.govresearchgate.netrsc.org Although the first example of such a C-H metalation involved a nickel complex, the development of catalytic applications was slower compared to precious metals. acs.orgnih.gov
Recent advances have shown that nickel catalysts can mediate a wide range of C-H functionalization reactions. mdpi.com For example, Ni(0) catalysts can achieve the oxidative cycloaddition of aromatic amides (containing a directing group) with alkynes. nih.gov Nickel(II) catalysts combined with specific directing groups, such as an 8-aminoquinoline (B160924) moiety, are also highly effective for various C-H transformations. acs.org These reactions often proceed through unique redox pathways involving Ni(II)/Ni(IV) or other high-valent nickel species, enabling transformations that are challenging for other metals. researchgate.netmdpi.com
Sustainable Energy Applications, such as Hydrogen Evolution Reactions
Beyond synthetic organic chemistry, nickel-phosphine complexes are finding applications in sustainable energy, particularly as molecular electrocatalysts for the hydrogen evolution reaction (HER). acs.orgnih.gov The HER is the production of hydrogen gas (H2) from protons, a critical half-reaction for water splitting to generate clean fuel. Noble metals like platinum are the most efficient catalysts for HER, but their high cost and scarcity limit large-scale application.
Molecular nickel complexes containing phosphine ligands have shown remarkable activity for electrocatalytic hydrogen production. acs.orgnih.govenergyfrontier.us For instance, a nickel complex with a tetradentate phosphine ligand featuring pendant amines demonstrated an exceptionally high turnover frequency of 1.6 x 10^6 s^-1, among the fastest reported for molecular electrocatalysts. acs.org Another nickel(II) complex with a bidentate phosphinopyridyl ligand also showed high rates of hydrogen production from weak acids. nih.gov These catalysts often incorporate proton relays in the ligand structure to facilitate the efficient transfer of protons to the nickel active site, mimicking the function of hydrogenase enzymes. nih.gov
Carbon Dioxide (CO₂) Reduction, including Hydroboration Strategies
No specific studies were identified that utilize "benzene;chloronickel;triphenylphosphanium" as a catalyst for the reduction of CO₂ or its hydroboration. Research in this area tends to focus on other nickel complexes, such as those with pincer ligands or different phosphine arrangements, which have shown activity in converting CO₂ to products like formates or methanol (B129727) precursors. researchgate.netnih.govresearchgate.netresearchgate.net For instance, nickel hydride complexes with diphosphinite-based ligands are noted for their efficiency in the reduction of CO₂ with catecholborane. nih.gov Similarly, bis(phosphinite) pincer ligated nickel thiolate complexes have demonstrated high turnover frequencies for CO₂ reduction to the methoxide (B1231860) level. researchgate.net However, none of these studies specify the use of a complex containing a coordinated benzene molecule alongside chloro and triphenylphosphine ligands.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems Based on Nickel-Phosphine-Arene Frameworks
The development of new catalytic systems is paramount to expanding the utility of nickel catalysis. nih.gov Researchers are actively exploring the synthesis and application of novel nickel(0) complexes that incorporate both N-heterocyclic carbene (NHC) and phosphite (B83602) ligands. These three-coordinate complexes have shown promise in Suzuki-Miyaura cross-coupling reactions of aryl tosylates, with NMR studies providing insights into reaction kinetics and the isolation of oxidative addition products clarifying the reaction mechanism. nih.gov
Another promising avenue is the diversification of phosphine (B1218219) ligands themselves through a nickel-catalyzed formal substitution at the phosphorus center. nih.gov This strategy allows for the direct exchange of substituents on tertiary phosphines, enabling the creation of extensive libraries of alkylphosphine ligands from readily available precursors. nih.govresearchgate.net Such methods bypass the need for handling toxic primary and secondary phosphines and facilitate the rapid optimization of new catalysts. nih.govresearchgate.net The resulting phosphine products can be converted to air-stable borane (B79455) adducts for easier handling and subsequent use. nih.gov
Furthermore, the development of high-performance phosphine sulfonate nickel catalysts is addressing the challenges of thermal stability and the polymerization of polar monomers. acs.org By strategically placing bulky substituents at axial positions on the metal and ortho positions on the ligands, catalysts with high activity and thermal stability have been developed, capable of producing high-molecular-weight polyethylene. acs.orgfigshare.com
Strategies for Bridging Homogeneous and Heterogeneous Catalysis
A significant challenge in catalysis is combining the high selectivity and mild reaction conditions of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Phosphine-functionalized metal-organic frameworks (P-MOFs) are emerging as a promising solution to bridge this gap. nih.govresearchgate.net These porous, crystalline materials can act as solid-state phosphine ligands, providing a well-defined microenvironment for catalytic reactions. rsc.org By immobilizing nickel-phosphine complexes within the framework, it is possible to create stable and recyclable catalysts. nih.govresearchgate.net
Another approach involves the immobilization of molecular nickel catalysts onto solid supports using techniques like atomic layer deposition (ALD). rsc.org This method can prevent catalyst deactivation pathways such as dimerization, which are common in homogeneous systems, thereby extending the catalyst's lifetime. rsc.org Intriguingly, this immobilization can also lead to new reactivity not observed under homogeneous conditions. rsc.org However, the interaction between the phosphine ligand and the support surface, such as silica, must be carefully considered, as the surface can compete for the phosphine, potentially leading to leaching of the metal complex. nsf.gov
Rational Ligand Design for Enhanced Selectivity, Efficiency, and Substrate Scope
The rational design of phosphine ligands is a cornerstone of advancing nickel catalysis. bohrium.comucla.eduprinceton.edu The steric and electronic properties of the phosphine ligand play a crucial role in determining the outcome of a catalytic reaction. bohrium.comresearchgate.nettcichemicals.com For instance, bulky dialkylbiarylphosphine ligands, often referred to as Buchwald-type ligands, have been shown to expand the scope and efficiency of nickel-catalyzed cross-coupling reactions. nih.govbohrium.comchemrxiv.org The development of a quantitative model relating ligand properties, such as cone angle and percent buried volume, to catalytic yield can guide the design of more effective ligands. ucla.edu The concept of "remote steric hindrance" has emerged as a key design principle for creating effective phosphines tailored for nickel catalysis. ucla.edu
Computational methods, particularly density functional theory (DFT), are becoming increasingly powerful tools for the rational design of ligands. bohrium.comrsc.org These calculations can provide insights into the potential energy surfaces of catalytic cycles, helping to understand and predict ligand-controlled selectivity. bohrium.com For example, DFT studies have been employed to understand the effects of phosphine ligands in nickel-catalyzed decarbonylation reactions, revealing that the electronic effect of the ligand is the dominant factor. researchgate.net Enhancing the electron-withdrawing ability of the ligand can significantly reduce the reaction's energy barrier. researchgate.net
The development of scaffolding ligands, such as ProPhos, which features a pendant hydroxyl group, represents another innovative strategy. This design preorganizes the nucleophile and the nickel catalyst, thereby facilitating the turnover-limiting transmetalation step in Suzuki-Miyaura coupling reactions. nih.gov
Deeper Mechanistic Understanding of Complex Catalytic Cycles and Transient Intermediates
A thorough understanding of the reaction mechanism is essential for the development of more efficient and selective catalysts. In nickel catalysis, the precise nature of the active catalytic species and the intermediates involved are often subjects of intense investigation. nih.govnih.govescholarship.org Spectroscopic techniques, such as in situ Raman spectroscopy and absorption spectroscopy, are being employed to characterize transient intermediates and elucidate the operative catalytic cycles. researchgate.netnih.govescholarship.orgacs.org
For example, studies have provided experimental evidence for a Ni(0)/Ni(II) catalytic cycle in stereospecific alkyl-alkyl cross-coupling reactions, where the oxidation state of the precatalyst does not necessarily dictate the oxidation state of the active catalyst. nih.govescholarship.org In other systems, Ni(I) and Ni(III) intermediates have been characterized, particularly in hydrogen evolution reactions. nih.gov The characterization of these paramagnetic states is crucial for understanding the mechanisms of these reactions. nih.gov
Computational studies are also providing invaluable insights into the intricacies of catalytic cycles. DFT calculations have been used to study the ligation state of nickel during the oxidative addition of phenolic electrophiles, revealing the significant impact of dispersion forces on the predicted mechanism. nih.gov These studies help to rationalize the observed reactivity and guide the design of new experiments. rsc.org
Exploration of New Reactivity Modes and Expansion of Substrate Scope in Nickel Catalysis
A major driving force in catalysis research is the discovery of new chemical transformations and the expansion of the types of molecules that can be used as starting materials. nih.govbohrium.comucla.edu Nickel catalysis has proven to be a fertile ground for such discoveries, with researchers continually exploring new reactivity modes. A significant area of focus is the activation of traditionally inert C-H and C-O bonds. nih.govnih.govrsc.orgnih.gov
Nickel catalysts, in conjunction with appropriate phosphine ligands, have been shown to activate C-H bonds in a variety of substrates, including pentafluorobenzene (B134492) and 2-phenyl-1,3,4-oxadiazole, allowing for their direct alkylation. nih.gov The bite angle of the phosphine ligand can play a critical role in the success of these reactions. nih.gov Similarly, nickel-catalyzed cross-coupling reactions involving the cleavage of C-O bonds in substrates like aryl esters and pivolates are expanding the range of accessible electrophiles for cross-coupling. nih.gov
The development of nickel/Brønsted acid dual-catalyzed reactions has enabled the highly regio- and enantioselective hydrophosphinylation of 1,3-dienes, providing access to valuable chiral allylic phosphine oxides. nih.gov Mechanistic studies indicate that the C-P bond formation in this process is irreversible. nih.gov Furthermore, the reactivity of nickel complexes with diazoalkanes is being explored, leading to unusual olefination reactions and the formation of phosphorus ylide intermediates. acs.org
Integration of Organonickel Catalysis with Advanced Enabling Technologies (e.g., Photocatalysis, Electrocatalysis)
The synergy between organonickel catalysis and advanced technologies like photocatalysis and electrocatalysis is opening up new frontiers in chemical synthesis. researchgate.netdntb.gov.uathieme-connect.deacs.org Dual catalytic systems that combine a nickel catalyst with a visible-light-activated photoredox catalyst have enabled a host of unique and green synthetic transformations. researchgate.netthieme-connect.de These reactions often proceed under mild conditions and can achieve C(sp²)–C(sp³) cross-coupling, such as the decarboxylative arylation of carboxylic acids. researchgate.netacs.org
The proposed mechanism for many of these dual catalytic reactions involves the generation of a radical species by the photocatalyst, which then enters the nickel catalytic cycle. thieme-connect.de This approach has been successfully applied to the coupling of benzylic organotrifluoroborates with aryl bromides, demonstrating broad functional group tolerance. thieme-connect.de Furthermore, the combination of photoredox nickel-catalyzed C-H arylation/alkylation with a subsequent Wittig reaction provides a modular approach to the synthesis of α,β-unsaturated ketones, including diverse chalcones. acs.org
Electrocatalysis also offers a powerful tool to drive nickel-catalyzed reactions. dntb.gov.ua The use of an electric current can facilitate redox events in the catalytic cycle, providing an alternative to chemical oxidants or reductants. This approach is being explored for a variety of transformations, including C-H amination. dntb.gov.ua The integration of these enabling technologies with organonickel catalysis holds immense promise for the development of highly efficient and sustainable synthetic methodologies.
Data Tables
| Reaction Type | Catalyst System | Key Ligand Feature | Observed Effect | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ni(cod)2 / Buchwald-type phosphine | Bulky dialkylbiarylphosphine | Expanded scope and efficiency | nih.govbohrium.com |
| Decarbonylation of Lactones | Ni(0) / Phosphine | Electron-withdrawing ability | Reduced reaction energy barrier | researchgate.net |
| Ethylene (B1197577) Polymerization | Phosphine sulfonate nickel catalyst | Bulky substituents on ligand and metal | High activity and thermal stability | acs.org |
| C-H Alkylation | Ni(cod)2 / Xantphos | Wide bite angle | Increased yield of oxadiazole products | nih.gov |
| Hydrophosphinylation of Dienes | Ni(0) / (S)-BINAP | Chiral bidentate phosphine | High regio- and enantioselectivity | nih.gov |
| Catalytic System | Key Feature | Application | Advantage | Reference |
|---|---|---|---|---|
| Ni(NHC)[P(OAr)3]2 | Three-coordinate Ni(0) complex | Suzuki-Miyaura coupling | Well-defined for mechanistic studies | nih.gov |
| Phosphine-Functionalized MOFs (P-MOFs) | Heterogenized nickel-phosphine complex | Various coupling reactions | Recyclable, combines advantages of homogeneous and heterogeneous catalysis | nih.govresearchgate.net |
| Immobilized Ni-catalyst via ALD | Molecular catalyst on solid support | Fine chemical synthesis | Extended catalyst lifetime, new reactivity | rsc.org |
| Nickel/Photoredox Dual Catalysis | Combination of Ni-catalyst and photocatalyst | C(sp²)–C(sp³) cross-coupling | Mild reaction conditions, green synthesis | researchgate.netthieme-connect.de |
| Nickel/Brønsted Acid Dual Catalysis | Cooperative catalysis | Hydrophosphinylation of dienes | Access to chiral products with high selectivity | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
